(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Description
(2R,6S)-2,6-Dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 1684430-48-5) is a boronate-containing morpholine derivative with a pyridinyl scaffold. Its molecular formula is C₁₇H₂₇BN₂O₃, and it features a stereospecific 2,6-dimethylmorpholine ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring . The compound is sensitive to moisture and requires storage under an inert atmosphere at 2–8°C. It is primarily used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-12-10-20(11-13(2)21-12)15-8-7-14(9-19-15)18-22-16(3,4)17(5,6)23-18/h7-9,12-13H,10-11H2,1-6H3/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHISTAXFJIXZTM-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C[C@H](O[C@H](C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Formation of the Morpholine Ring: The morpholine ring is formed through the cyclization of an appropriate diol with ammonia or an amine under acidic conditions.
Coupling of the Pyridine and Morpholine Rings: The final step involves coupling the pyridine and morpholine rings, which can be achieved through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the material science industry, the compound is investigated for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an enzyme inhibitor or a ligand for specific receptors. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of boronate-functionalized morpholine derivatives. Key structural analogues include:
Key Differences and Implications
Substituent Position on Pyridine: The boronate group at the 5-position (target compound) enables coupling at the pyridine 2-position, while analogues with boronate at the 3-position (e.g., CAS 1150561-72-0) exhibit altered reactivity patterns .
Morpholine Substituents: The 2R,6S-dimethylmorpholine in the target compound introduces chirality, critical for asymmetric synthesis in drug candidates (e.g., kinase inhibitors) . Non-methylated morpholine derivatives (e.g., CAS 485799-04-0) lack stereochemical control, limiting their use in enantioselective applications .
Physicochemical Properties: Higher molecular weight (318.22 vs. 290.17) in the target compound may reduce solubility in polar solvents compared to simpler analogues .
Hazard Profile :
- The target compound carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Analogues without methyl groups (e.g., CAS 485799-04-0) may exhibit milder toxicity due to reduced lipophilicity .
Research Findings
- Synthetic Utility : The target compound’s boronate group participates efficiently in Suzuki-Miyaura reactions with aryl halides, achieving yields >80% under Pd catalysis .
- Biological Relevance: Morpholine rings enhance solubility and bioavailability; the stereospecific dimethyl configuration in the target compound has been linked to improved selectivity in kinase inhibition assays compared to non-chiral analogues .
- Stability : Boronate esters in the target compound are stable under inert conditions but hydrolyze rapidly in aqueous media, necessitating careful handling .
Biological Activity
(2R,6S)-2,6-Dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the compound's biological properties based on diverse research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈B₁N₂O₃ |
| Molecular Weight | 248.13 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 402.8 ± 45.0 °C at 760 mmHg |
| Flash Point | 197.4 ± 28.7 °C |
| Solubility | Insoluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as a modulator of various enzyme activities and receptor interactions. The incorporation of the dioxaborolane moiety is thought to enhance the compound's binding affinity and selectivity towards target proteins.
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro assays demonstrated a dose-dependent inhibition of cell proliferation in breast cancer and leukemia models. The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. For instance, it shows promising results as an inhibitor of ALK2 kinase activity at concentrations as low as 1 μM, leading to reduced enzymatic activity in biochemical assays . This inhibition is particularly relevant for conditions like fibrodysplasia ossificans progressiva (FOP), where ALK2 mutations play a critical role.
Neuroprotective Effects
In addition to its antitumor properties, this compound has been investigated for neuroprotective effects in models of Parkinson's disease. It enhances the activity of E3 ligase Parkin and promotes the degradation of misfolded proteins . This action suggests potential therapeutic applications in neurodegenerative disorders.
Study on Anticancer Effects
A recent study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a reduction in tumor volume by approximately 60% compared to the control group . The study highlighted the importance of further clinical investigations to assess safety and efficacy in humans.
Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound using a mouse model for Parkinson's disease. Results indicated that treated mice exhibited improved motor function and reduced neuroinflammation compared to untreated controls . These findings support further exploration into its use as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
